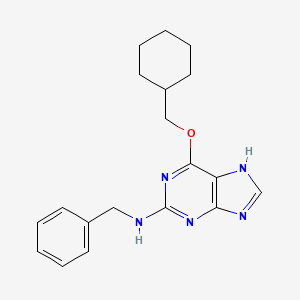

N-benzyl-6-(cyclohexylmethoxy)-7H-purin-2-amine

Description

Properties

CAS No. |

651733-94-7 |

|---|---|

Molecular Formula |

C19H23N5O |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N-benzyl-6-(cyclohexylmethoxy)-7H-purin-2-amine |

InChI |

InChI=1S/C19H23N5O/c1-3-7-14(8-4-1)11-20-19-23-17-16(21-13-22-17)18(24-19)25-12-15-9-5-2-6-10-15/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H2,20,21,22,23,24) |

InChI Key |

SYWJORLYOOAWGK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Key Steps in Purine Derivative Synthesis

Specific Reaction Pathways

Pathway A: Two-Step Functionalization

Step 1: Cyclohexylmethoxy Substitution :

- A precursor purine (e.g., 6-chloropurine) reacts with cyclohexylmethanol under basic conditions to form the cyclohexylmethoxy group at position 6.

- Typical solvents include ethanol or tetrahydrofuran (THF), and bases like potassium carbonate are used to facilitate the reaction.

Step 2: Benzylation :

Pathway B: Conjugate Addition

- Conjugate addition reactions involve nucleophiles directly attacking activated positions on vinylpurines or ethynylpurines.

- Cyclohexylmethoxide and benzylamine are sequentially added to achieve dual functionalization at positions 6 and 2, respectively.

Reaction Conditions and Optimization

Reaction Conditions

| Step | Reactants | Solvents | Catalysts | Temperature |

|---|---|---|---|---|

| Cyclohexylmethoxy substitution | Cyclohexylmethanol, Purine precursor | Ethanol, THF | Potassium carbonate | 50–80°C |

| Benzylation | Benzaldehyde, Purine derivative | Methanol, Ethanol | Palladium on activated carbon | Room temperature |

Optimization Notes

- Reaction yields depend significantly on temperature control and solvent choice.

- Removing water formed during benzaldehyde reactions enhances imine formation efficiency.

- Using high-purity catalysts ensures selective hydrogenation without over-reduction.

Data Table: Summary of Key Preparation Parameters

| Parameter | Cyclohexylmethoxy Substitution | Benzylation |

|---|---|---|

| Reactants | Cyclohexylmethanol, Purine precursor | Benzaldehyde, Purine derivative |

| Solvent | Ethanol, THF | Methanol, Ethanol |

| Catalyst | Potassium carbonate | Palladium on activated carbon |

| Temperature | 50–80°C | Room temperature |

| Reaction Type | Nucleophilic substitution | Iminization followed by hydrogenation |

Chemical Reactions Analysis

Types of Reactions: N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE can undergo several types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Solubility :

- The cyclohexylmethoxy group (e.g., in the target compound and NU6300) increases hydrophobicity, reducing aqueous solubility but enhancing membrane permeability .

- Phenyl or benzyl groups at N2 (e.g., N-benzyl vs. N-phenyl analogs) improve interactions with aromatic residues in proteins, as seen in kinase inhibitors .

Phenoxy-substituted analogs (e.g., N-cyclohexyl-2-phenoxy-7H-purin-6-amine) show moderate solubility in polar solvents, enabling applications in aqueous-phase reactions . Sulfonylphenyl derivatives (e.g., NU6300) demonstrate targeted kinase inhibition, with the sulfonyl group critical for ATP-binding pocket interactions .

Synthetic Flexibility: Derivatives with urea or morpholinoethyl groups (e.g., compounds 16–18 in ) highlight the adaptability of the purine scaffold for tuning pharmacokinetic properties. These modifications improve water solubility and bioavailability .

Research Frontiers and Challenges

- Thermodynamic Stability : Cyclohexylmethoxy groups may introduce steric hindrance, affecting binding kinetics. Comparative crystallographic studies (e.g., using SHELX ) could elucidate conformational preferences.

- Bioavailability: While hydrophobic groups enhance membrane penetration, they may limit solubility. Co-solvent systems (e.g., DMSO/ethanol mixtures) are often required for in vitro assays .

- Target Selectivity: Minor structural changes (e.g., benzyl vs. phenyl) significantly alter target specificity. For example, NU6300’s sulfonylphenyl group confers CDK2 selectivity over related kinases .

Biological Activity

N-benzyl-6-(cyclohexylmethoxy)-7H-purin-2-amine is a purine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the modification of purine structures through various chemical reactions. Key steps include:

- Formation of the Purine Core : The purine base is synthesized using established methods that involve condensation reactions.

- Substitution Reactions : The introduction of the benzyl and cyclohexylmethoxy groups is achieved through nucleophilic substitution techniques, which enhance the compound's lipophilicity and biological activity.

Anticancer Properties

This compound has been evaluated for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. Studies indicate that this compound exhibits significant cytotoxic effects against several cancer types:

- Inhibition of CDK Activity : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, it has been shown to inhibit CDK2 with an IC50 value in the low micromolar range, indicating potent activity against this target .

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | CDK2 | 0.21 |

| O6-cyclohexylmethylpurine | CDK1/CDK2 | 9/6 |

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Kinase Activity : The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation events necessary for cell cycle progression .

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to apoptosis in cancer cells, potentially through the activation of pro-apoptotic signaling pathways .

Case Studies

Several studies have documented the effects of this compound on different cancer models:

- MCF-7 Breast Cancer Cells : In vitro studies demonstrated significant growth inhibition and apoptosis induction in MCF-7 cells treated with this compound, suggesting its potential as a therapeutic agent for breast cancer .

- Ehrlich Ascites Carcinoma Model : The compound was tested in vivo using an Ehrlich ascites carcinoma model, where it exhibited notable anti-tumor activity, further supporting its potential application in cancer therapy .

Q & A

Basic Experimental Design: How can I synthesize N-benzyl-6-(cyclohexylmethoxy)-7H-purin-2-amine with high purity?

Answer:

A robust synthesis involves nucleophilic substitution at the purine C6 position. For example:

Substitution Reaction : React 2-fluoro-6-chloropurine with cyclohexylmethanol under anhydrous conditions using NaH as a base in THF (inert atmosphere, 0°C to reflux). Monitor H₂ gas evolution .

Benzylation : Introduce the benzylamine group via Buchwald-Hartwig coupling or direct alkylation, ensuring proper protection/deprotection steps (e.g., using TFA for Boc-group removal) .

Purification : Use flash chromatography (cyclohexane/ethyl acetate gradient) followed by crystallization (ethanol/water) to achieve >95% purity. Validate with LC-MS and ¹H/¹³C NMR .

Advanced Methodological Challenge: What strategies mitigate competing side reactions during alkoxy group introduction?

Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce hydrolysis.

- Temperature Control : Gradual warming from 0°C to 60°C minimizes undesired dimerization or over-alkylation .

- Catalytic Additives : Pd(OAc)₂/Xantphos systems enhance regioselectivity in Suzuki-Miyaura couplings for benzyl group attachment .

- In Situ Monitoring : Employ TLC or inline FTIR to track reaction progress and quench before byproduct formation.

Data Contradiction Analysis: How should I resolve discrepancies in ¹H NMR spectra of the final compound?

Answer:

Common issues and solutions:

- Peak Splitting : Rotamers from restricted rotation of the benzyl group may cause splitting. Heat the sample to 60°C in DMSO-d₆ to coalesce peaks .

- Impurity Peaks : Compare with spectra of intermediates (e.g., 6-cyclohexylmethoxy-2-fluoropurine) to identify residual starting materials. Repurify via preparative HPLC .

- Solvent Artifacts : Ensure complete solvent removal under high vacuum. For hygroscopic samples, use deuterated chloroform with molecular sieves.

Theoretical Framework: What computational methods predict the compound’s binding affinity for kinase targets?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with CDK2 or Aurora kinases, leveraging ATP-binding site homology .

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess conformational stability of the cyclohexylmethoxy group in hydrophobic pockets .

- QSAR Models : Train models on purine derivatives with LogP values (e.g., iLOGP ≈ 0.44 for similar compounds) to correlate substituents with inhibitory activity .

Biological Evaluation: Which assays are suitable for assessing antiproliferative activity?

Answer:

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination over 72 hours .

- Kinase Inhibition Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target effects .

- Apoptosis Markers : Perform Western blotting for caspase-3/7 activation and PARP cleavage in treated vs. control cells.

Advanced Purification: How do I optimize column chromatography for scale-up?

Answer:

- Stationary Phase : Use C18 reverse-phase columns for polar impurities; silica gel (230–400 mesh) for nonpolar byproducts.

- Gradient Elution : Start with 70:30 hexane/ethyl acetate, gradually increasing polarity to 50:50. Monitor with UV at 254 nm .

- Process Automation : Implement flash chromatography systems (e.g., Biotage Isolera) for reproducible gram-scale runs .

Safety and Handling: What precautions are critical when handling NaH in the synthesis?

Answer:

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent H₂ combustion. Use gas bubblers to vent H₂ .

- Quenching : Slowly add ethanol to residual NaH at 0°C, followed by aqueous NH₄Cl.

- PPE : Wear flame-resistant lab coats, face shields, and nitrile gloves. Store NaH in mineral oil under dry conditions .

Mechanistic Studies: How can isotopic labeling elucidate the compound’s metabolic pathway?

Answer:

- ¹³C/²H Labeling : Synthesize the compound with ¹³C at the purine C2 position or deuterated benzyl group. Track metabolites via LC-HRMS in hepatocyte incubations .

- Radiolabeling : Introduce ³H at the cyclohexylmethoxy group for autoradiography studies in rodent models.

Stability Profiling: What conditions accelerate degradation of this compound?

Answer:

- Forced Degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 30% H₂O₂ (oxidative) at 40°C for 48 hours. Monitor via HPLC for:

- Photostability : Store in amber vials; UV light (254 nm) induces C6-O bond homolysis.

Interdisciplinary Collaboration: How can chemical engineers improve reaction yield in flow systems?

Answer:

- Microreactor Design : Use continuous-flow reactors with Pd-coated channels for Suzuki couplings (residence time: 20 min, 80°C) .

- Process Analytics : Integrate inline PAT tools (e.g., ReactIR) to monitor intermediate formation and adjust reagent feed rates dynamically.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.